molecular formula C26H22N4O3 B2930365 3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105249-67-9

3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2930365
CAS No.: 1105249-67-9
M. Wt: 438.487
InChI Key: LQZBJMPOCWRRKT-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline-2,4(1H,3H)-dione class, characterized by a bicyclic core fused with a 1,2,4-oxadiazole ring. The structure features a phenethyl group at position 3 and a m-tolyl-substituted oxadiazole at position 1. Its design likely aims to optimize steric and electronic interactions for target binding, leveraging the oxadiazole’s rigidity and the quinazoline-dione’s hydrogen-bonding capacity .

Properties

CAS No.

1105249-67-9

Molecular Formula

C26H22N4O3

Molecular Weight

438.487

IUPAC Name

1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-18-8-7-11-20(16-18)24-27-23(33-28-24)17-30-22-13-6-5-12-21(22)25(31)29(26(30)32)15-14-19-9-3-2-4-10-19/h2-13,16H,14-15,17H2,1H3

InChI Key

LQZBJMPOCWRRKT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that combines a quinazoline core with oxadiazole and phenethyl groups. This structural combination is significant for its potential biological activity and pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H22N4O3C_{26}H_{22}N_{4}O_{3} with a molecular weight of approximately 438.5 g/mol. The presence of multiple aromatic rings contributes to its stability and potential reactivity in various chemical environments.

Antitumor Activity

Quinazoline derivatives, including the target compound, are known for their antitumor properties. Research indicates that quinazoline-2,4(1H,3H)-diones exhibit significant inhibitory effects on the growth of various human tumor cell lines. For instance, certain derivatives have shown average logGI50 values ranging from -6.1 to -6.44 across multiple cancer types .

Table 1: Antitumor Activity of Quinazoline Derivatives

CompoundAverage logGI50Cell Lines Tested
60-6.160 human tumor lines
65-6.1360 human tumor lines
69-6.4460 human tumor lines
72-6.3960 human tumor lines
86-6.4560 human tumor lines

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. Studies have shown that quinazoline derivatives can act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical targets for antibiotic development .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus965
Compound 15Escherichia coli1575
Compound 14aCandida albicans1180

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often linked to specific structural features. For instance, substituents at the D3 position (7-position of quinazoline) such as chlorophenethylureido have been identified as critical for enhancing antitumor activity . The integration of oxadiazole moieties in the structure may also contribute to improved lipophilicity and interaction with biological targets.

Case Studies

Recent studies have focused on the synthesis and evaluation of various quinazoline derivatives to optimize their biological activities. For example, a study reported on the synthesis of several novel quinazoline derivatives that demonstrated broad-spectrum antimicrobial activity compared to standard drugs . These findings highlight the potential for developing new therapeutic agents based on the quinazoline scaffold.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Quinazoline-2,4(1H,3H)-dione Derivatives
  • 3-(4-Ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS 1358828-71-3): Substituted with a 4-ethylphenyl group at position 3 and a methylthiophenyl-oxadiazole at position 1. Molecular weight: 470.5 g/mol. Limited data on physical properties (e.g., melting point, solubility) are available .
  • 3-Allyl-1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS 1207020-14-1): Features an allyl group at position 3 and a halogenated aryl-oxadiazole. Molecular weight: 457.3 g/mol. No reported biological activity data .
Compound Name Core Structure Position 3 Substituent Oxadiazole Substituent Molecular Weight (g/mol)
3-Phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (Target) Quinazoline-2,4-dione Phenethyl m-Tolyl ~468.5 (estimated)
3-(4-Ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione Quinazoline-2,4-dione 4-Ethylphenyl 4-Methylthiophenyl 470.5
3-Allyl-1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione Quinazoline-2,4-dione Allyl 3-Bromo-4-fluorophenyl 457.3
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives
  • 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones: These compounds exhibit antimicrobial activity (e.g., against E. coli and S. aureus), with MIC values ranging from 12.5–50 µg/mL. Substitution at position 1 (alkyl groups) and position 6 (oxadiazole) significantly impacts potency. For example, bromophenyl derivatives (e.g., compound 9c) showed enhanced activity compared to fluorophenyl analogs .
Pyrimidine-2,4(1H,3H)-dione Derivatives
  • 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione: Patented for anti-mycobacterial activity, particularly against M. tuberculosis.

Functional Group Impact on Activity

  • Bromo-fluorophenyl oxadiazoles (as in CAS 1207020-14-1) could introduce steric hindrance, affecting binding to microbial targets .
  • Position 3 Modifications :

    • Phenethyl and allyl groups offer flexibility, whereas rigid substituents (e.g., 4-ethylphenyl) may stabilize π-π interactions in biological targets .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione?

The synthesis involves two key steps: (1) cyclocondensation of a quinazoline-dione precursor with a substituted oxadiazole intermediate, often using phosphorous oxychloride (POCl₃) as a cyclizing agent , and (2) alkylation of the quinazoline core with an oxadiazole-containing methyl group. For example, 1,1’-carbonyldiimidazole (CDI) can facilitate the formation of the oxadiazole ring via condensation with a carbohydrazide intermediate . The final alkylation step typically employs chloroacetamides or substituted benzyl chlorides under reflux conditions in aprotic solvents like DMF .

Q. How is structural characterization of this compound validated?

Characterization relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for quinazolinedione and oxadiazole rings) .
  • ¹H/¹³C NMR confirms substitution patterns, such as methylene protons (δ ~4.5–5.5 ppm) linking the oxadiazole and quinazoline moieties .
  • Mass spectrometry (MS) validates molecular weight and fragmentation patterns, with ESI-MS often showing [M+H]⁺ peaks consistent with the molecular formula .

Q. What preliminary biological activities have been reported for this compound?

Derivatives with similar scaffolds (e.g., 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4-diones) exhibit antimicrobial activity against Gram-positive bacteria and fungi, likely due to interactions with microbial cell wall synthesis enzymes . Activity is influenced by substituents on the oxadiazole and quinazoline rings, with electron-withdrawing groups enhancing potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Oxadiazole modifications : Introducing electron-deficient aryl groups (e.g., nitro or halogens) at the m-tolyl position enhances antimicrobial activity by improving target binding .
  • Quinazoline substitutions : Replacing phenethyl with bulkier alkyl chains (e.g., isopropyl) can modulate lipophilicity and blood-brain barrier penetration for CNS-targeted applications .
  • Hybrid scaffolds : Incorporating triazole or thiazole rings (via click chemistry or cycloaddition) may improve solubility and bioavailability .

Q. What computational strategies predict the compound’s binding affinity to target enzymes?

  • Molecular docking : Studies on analogous compounds (e.g., thieno[2,3-d]pyrimidine-2,4-diones) suggest binding to bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with Asp27 and hydrophobic interactions with the active site .
  • DFT calculations : Solvatochromic analysis (e.g., using Kamlet-Taft parameters) can correlate electronic properties (dipole moment, polarizability) with antimicrobial efficacy .

Q. How can contradictory data in antimicrobial efficacy across studies be resolved?

Discrepancies may arise from:

  • Assay variability : Differences in microbial strains, inoculum size, or culture media (e.g., Mueller-Hinton vs. nutrient agar) .
  • Structural heterogeneity : Impurities in intermediates (e.g., unreacted chloroacetamide) can skew bioactivity results. Purity should be confirmed via HPLC before testing .
  • Resistance mechanisms : Pre-screening microbial isolates for efflux pump or β-lactamase activity can clarify resistance patterns .

Q. What experimental designs are recommended for assessing metabolic stability?

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS to calculate half-life (t₁/₂) .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify potential drug-drug interactions .

Methodological Notes

  • Synthetic optimization : Replacing POCl₃ with milder agents (e.g., polyphosphoric acid) reduces side reactions during cyclocondensation .
  • Data validation : Cross-reference NMR shifts with density functional theory (DFT)-predicted chemical shifts to confirm regiochemistry .

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